Cas no 2089-33-0 (Thiophene-2-acetonitrile)
Thiophene-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- Thiophene-2-acetonitrile
- (NZ)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine
- 1-P-TOLYL-ETHANONE OXIME
- 1-(4-methylphenyl)ethanone oxime
- 4-methylacethophenone oxime
- 4'-methylacetophenone oxime
- 4-methzlacetophenone oxime
- Acetophenone,4'-methyl-,oxime
- Methyl p-tolyl ketone oxime
- p-Methylacetophenone oxime
- SCHEMBL514858
- (E)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine
- 2089-33-0
- (NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine
- (E)-1-(p-tolyl)ethan-1-one oxime
- MFCD00029670
- (E)-1-(p-tolyl)ethanone oxime
- 4-methylacetophenone oxime
- A912148
- (E)-1-(p-tolyl)ethanoneoxime
- 1-(P-tolyl)ethan-1-one oxime
- (1E)-1-(4-methylphenyl)ethanone oxime
- CS-0324021
- AKOS000484807
- 54582-23-9
- BS-3826
- CAA08933
- HS-4022
- STK015752
- 54582-30-8
- DTXSID201285366
- (1Z)-1-(4-Methylphenyl)ethanone oxime
- (1E)-N-hydroxy-1-(4-methylphenyl)ethanimine
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- MDL: MFCD00029670
- Inchi: 1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+
- InChI Key: XAAUYUMBCPRWED-CSKARUKUSA-N
- SMILES: O/N=C(\C)/C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.6A^2
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: nothing
Experimental Properties
- Density: 1
- Boiling Point: 259.4°C at 760 mmHg
- Flash Point: 149.1°C
- Refractive Index: 1.515
- PSA: 32.59000
- LogP: 2.19320
Thiophene-2-acetonitrile Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Thiophene-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A490384-100mg |
1-p-Tolyl-ethanone oxime |
2089-33-0 | 95% | 100mg |
$24.0 | 2025-02-21 | |
| Ambeed | A490384-250mg |
1-p-Tolyl-ethanone oxime |
2089-33-0 | 95% | 250mg |
$35.0 | 2025-02-21 | |
| Ambeed | A490384-1g |
1-p-Tolyl-ethanone oxime |
2089-33-0 | 95% | 1g |
$88.0 | 2025-02-21 | |
| Ambeed | A490384-5g |
1-p-Tolyl-ethanone oxime |
2089-33-0 | 95% | 5g |
$310.0 | 2025-02-21 | |
| abcr | AB508727-1 g |
(1E)-1-(4-Methylphenyl)ethanone oxime, >90%; . |
2089-33-0 | 1g |
€216.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AP406-1g |
Thiophene-2-acetonitrile |
2089-33-0 | 95+% | 1g |
766.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AP406-200mg |
Thiophene-2-acetonitrile |
2089-33-0 | 95+% | 200mg |
257.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394691-100mg |
1-(P-tolyl)ethan-1-one oxime |
2089-33-0 | 98% | 100mg |
¥65 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394691-250mg |
1-(P-tolyl)ethan-1-one oxime |
2089-33-0 | 98% | 250mg |
¥125 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394691-1g |
1-(P-tolyl)ethan-1-one oxime |
2089-33-0 | 98% | 1g |
¥315 | 2023-04-14 |
Thiophene-2-acetonitrile Suppliers
Thiophene-2-acetonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Thiophene-2-acetonitrile
Thiophene-2-acetonitrile (CAS No. 2089-33-0): An Overview of Its Properties, Applications, and Recent Research Advances
Thiophene-2-acetonitrile (CAS No. 2089-33-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a thiophene ring attached to an acetonitrile group. The combination of these functional groups imparts Thiophene-2-acetonitrile with a range of valuable properties, making it a key intermediate in the synthesis of various advanced materials and pharmaceuticals.
The thiophene ring is a five-membered heterocyclic aromatic compound containing one sulfur atom. This ring system is known for its stability and electronic properties, which make it an attractive building block in the design of organic semiconductors and other electronic materials. The acetonitrile group, on the other hand, is a versatile functional group that can participate in a variety of chemical reactions, including nucleophilic substitutions and condensations. Together, these features endow Thiophene-2-acetonitrile with a unique set of chemical and physical properties that have been extensively studied and utilized in various applications.
In the realm of materials science, Thiophene-2-acetonitrile has been explored as a precursor for the synthesis of conjugated polymers and small molecules used in organic electronics. These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Recent research has shown that Thiophene-2-acetonitrile can be polymerized to form highly conductive polymers with excellent stability and processability. For instance, a study published in the Journal of Materials Chemistry C demonstrated that Thiophene-2-acetonitrile-based polymers exhibit high charge carrier mobility and excellent photoluminescence properties, making them promising candidates for next-generation electronic devices.
In the pharmaceutical industry, Thiophene-2-acetonitrile has been investigated as a potential lead compound for the development of new drugs. The thiophene ring is known to be present in many biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs. The presence of the acetonitrile group can enhance the solubility and bioavailability of these compounds, making them more effective therapeutic agents. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of Thiophene-2-acetonitrile exhibited potent inhibitory activity against specific enzymes involved in cancer cell proliferation. These findings highlight the potential of Thiophene-2-acetonitrile as a scaffold for the design of novel anticancer drugs.
Furthermore, Thiophene-2-acetonitrile has been used as a key intermediate in the synthesis of various heterocyclic compounds with diverse biological activities. For example, researchers at the University of California, Los Angeles (UCLA) have developed efficient synthetic routes to prepare Thiophene-2-acetonitrile derivatives with enhanced pharmacological properties. These derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modify the structure of Thiophene-2-acetonitrile through chemical synthesis allows for fine-tuning of its biological activity and selectivity, making it a valuable tool in drug discovery.
In addition to its applications in materials science and pharmaceuticals, Thiophene-2-acetonitrile has also been studied for its potential use in environmental remediation. The unique electronic properties of thiophenes make them effective sorbents for removing heavy metals and organic pollutants from water. A study published in Environmental Science & Technology demonstrated that Thiophene-2-acetonitrile-based sorbents could efficiently remove lead ions from contaminated water with high selectivity and capacity. This research highlights the potential of Thiophene-2-acetonitrile as an environmentally friendly material for water treatment applications.
The synthesis of Thiophene-2-acetonitrile can be achieved through various methods, including condensation reactions between thiols and nitriles or through catalytic processes involving transition metals. Recent advancements in catalytic chemistry have led to more efficient and environmentally friendly synthetic routes for producing Thiophene-2-acetonitrile on an industrial scale. For example, researchers at the University of Cambridge have developed a palladium-catalyzed method that significantly reduces reaction time and improves yield while minimizing waste production.
In conclusion, Thiophene-2-acetonitrile (CAS No. 2089-33-0) is a multifunctional compound with a wide range of applications across multiple disciplines. Its unique combination of chemical properties makes it an invaluable intermediate in the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry and related fields.
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